molecular formula C19H23ClN2O3S B3969309 N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B3969309
M. Wt: 394.9 g/mol
InChI Key: MEEPTRVEAKOTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to a class of molecules known as sulfonamide inhibitors, which have been studied extensively for their ability to inhibit specific enzymes and proteins.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and disrupts their function, leading to a decrease in their activity. This inhibition can have a variety of effects on cellular processes, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific targets. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Inhibition of histone deacetylase can affect gene expression and lead to changes in cellular differentiation and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation is that the compound may not be effective at inhibiting all targets, and its effects may be dependent on the specific cell type being studied.

Future Directions

There are several future directions for research on N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Additionally, research on the compound's effects on neurological disorders such as Alzheimer's disease may also be of interest. Finally, further studies on the compound's mechanism of action and its effects on specific cellular processes may lead to the development of more targeted therapies.

Scientific Research Applications

N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to inhibit the activity of several enzymes and proteins, including carbonic anhydrase and histone deacetylase. Furthermore, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-butan-2-yl-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-4-14(2)21-19(23)15-9-11-17(12-10-15)22(26(3,24)25)13-16-7-5-6-8-18(16)20/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEPTRVEAKOTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.